molecular formula C7H13NO3S B1144355 2-Acetylamino-3-(ethylthio)propanoic acid CAS No. 19542-76-8

2-Acetylamino-3-(ethylthio)propanoic acid

Cat. No. B1144355
CAS RN: 19542-76-8
M. Wt: 191.24802
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylamino-3-(ethylthio)propanoic acid, also known as AETP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AETP is a derivative of cysteine, an amino acid that plays an important role in protein synthesis and metabolism. In

Mechanism of Action

The mechanism of action of 2-Acetylamino-3-(ethylthio)propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-Acetylamino-3-(ethylthio)propanoic acid has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 2-Acetylamino-3-(ethylthio)propanoic acid has also been found to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
2-Acetylamino-3-(ethylthio)propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-Acetylamino-3-(ethylthio)propanoic acid can inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Acetylamino-3-(ethylthio)propanoic acid has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In vivo studies have shown that 2-Acetylamino-3-(ethylthio)propanoic acid can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

2-Acetylamino-3-(ethylthio)propanoic acid has several advantages for lab experiments, including its stability and ease of synthesis. 2-Acetylamino-3-(ethylthio)propanoic acid can be synthesized in large quantities and stored for extended periods without significant degradation. However, 2-Acetylamino-3-(ethylthio)propanoic acid also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-Acetylamino-3-(ethylthio)propanoic acid. One area of interest is the development of 2-Acetylamino-3-(ethylthio)propanoic acid-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another area of interest is the investigation of the mechanism of action of 2-Acetylamino-3-(ethylthio)propanoic acid and its potential interactions with other signaling pathways. Additionally, the use of 2-Acetylamino-3-(ethylthio)propanoic acid in agriculture and materials science could be further explored to optimize its potential benefits.

Synthesis Methods

2-Acetylamino-3-(ethylthio)propanoic acid can be synthesized through a multi-step process starting with the reaction of ethyl mercaptan and acrylonitrile to form ethyl 3-mercaptopropenoate. This intermediate is then reacted with acetic anhydride to form ethyl 2-acetamido-3-mercaptopropenoate. Finally, the ethyl ester group is hydrolyzed to yield 2-Acetylamino-3-(ethylthio)propanoic acid.

Scientific Research Applications

2-Acetylamino-3-(ethylthio)propanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 2-Acetylamino-3-(ethylthio)propanoic acid has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as rheumatoid arthritis and cancer. In agriculture, 2-Acetylamino-3-(ethylthio)propanoic acid has been shown to improve plant growth and resistance to stress factors such as drought and high salinity. In materials science, 2-Acetylamino-3-(ethylthio)propanoic acid has been used as a precursor for the synthesis of various materials such as metal sulfides and carbon nanotubes.

properties

IUPAC Name

2-acetamido-3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVHABSINROVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-3-(ethylthio)propanoic acid

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